molecular formula C9H17N B14680077 Piperidine, 1-(1-methyl-2-propenyl)- CAS No. 37857-34-4

Piperidine, 1-(1-methyl-2-propenyl)-

Cat. No.: B14680077
CAS No.: 37857-34-4
M. Wt: 139.24 g/mol
InChI Key: AOLMMQXSSNTSQU-UHFFFAOYSA-N
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Description

Piperidine, 1-(1-methyl-2-propenyl)-: is an organic compound with the molecular formula C9H17N . It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a 1-methyl-2-propenyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are significant in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Pyridine: One common method for synthesizing piperidine derivatives involves the hydrogenation of pyridine.

    Alkylation of Piperidine: Another method involves the alkylation of piperidine with appropriate alkyl halides or alkenes.

Industrial Production Methods: Industrial production of piperidine derivatives often involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Piperidine derivatives can undergo oxidation reactions to form N-oxides.

    Reduction: Reduction of piperidine derivatives can lead to the formation of secondary amines.

    Substitution: Piperidine derivatives can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, base catalysts

Major Products:

    Oxidation: Piperidine N-oxides

    Reduction: Secondary amines

    Substitution: Alkylated piperidine derivatives

Scientific Research Applications

Chemistry: Piperidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, piperidine derivatives are used as probes to study enzyme mechanisms and receptor interactions. They are also employed in the design of bioactive molecules .

Medicine: Piperidine derivatives have significant medicinal applications. They are found in various classes of drugs, including analgesics, antipsychotics, and antihistamines. Their ability to interact with biological targets makes them valuable in drug discovery .

Industry: In the industrial sector, piperidine derivatives are used as catalysts, corrosion inhibitors, and in the production of polymers and resins .

Mechanism of Action

The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, piperidine derivatives can inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and improving neurological function .

Comparison with Similar Compounds

    Pyridine: A six-membered heterocyclic compound with a nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness: Piperidine, 1-(1-methyl-2-propenyl)- is unique due to the presence of the 1-methyl-2-propenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it valuable in specific applications .

Properties

CAS No.

37857-34-4

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-but-3-en-2-ylpiperidine

InChI

InChI=1S/C9H17N/c1-3-9(2)10-7-5-4-6-8-10/h3,9H,1,4-8H2,2H3

InChI Key

AOLMMQXSSNTSQU-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)N1CCCCC1

Origin of Product

United States

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